molecular formula C9H10ClNO B1441085 Indoline-6-carbaldehyde hydrochloride CAS No. 1187932-96-2

Indoline-6-carbaldehyde hydrochloride

Cat. No. B1441085
CAS RN: 1187932-96-2
M. Wt: 183.63 g/mol
InChI Key: XSNGNSZTMBQOAP-UHFFFAOYSA-N
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Description

Indoline-6-carbaldehyde hydrochloride is an organic compound with the chemical formula C9H8ClNO. It is used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors, synthesis of stilbene-based antitumor agents, and acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

The structure of Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indoline compounds play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . They are used in the development, synthesis, and use as anticancer drugs, antibacterial drugs, etc .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C9H10ClNO and a molecular weight of 183.63 g/mol. It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Scientific Research Applications

Indole and Indoline Synthesis

Indole alkaloids, including structures derived from indolines like Indoline-6-carbaldehyde hydrochloride, have inspired organic synthesis chemists for over a century. The development of new methods for indole synthesis has seen significant interest, with the classification of all indole syntheses offering insights into the preparation of indoles and related compounds. This includes the transformation of indolines into indoles, which is relevant for understanding the synthetic versatility and applications of compounds like this compound (Taber & Tirunahari, 2011).

Pharmacological Potential of Indole Alkaloids

Plant-based indole alkaloids, which are structurally related to indoline derivatives, are known for their rich pharmacological activities. These include anticancer, antibacterial, antiviral, and anti-inflammatory properties, among others. The review of these compounds has highlighted their potential in identifying new lead compounds for various diseases, indicating the therapeutic relevance of indoline derivatives as well (Omar et al., 2021).

2-Indolinone and Cancer Therapy

2-Indolinone, closely related to this compound, has been extensively researched for its potential in cancer therapy. This bicyclic structure has been the basis for synthesizing compounds aimed at a plethora of molecular targets, offering new drug leads. The review of patents from 2008 to 2014 on 2-indolinone derivatives for cancer therapy underscores the importance of indoline scaffolds in developing chemotherapeutic agents (Leoni et al., 2016).

Indole-Based Alkaloids in Combinatorial Chemistry

The Pictet-Spengler reaction, a key synthetic route to tetrahydro-β-carboline scaffolds found in indole-based alkaloids, showcases the importance of indole and indoline scaffolds in medicinal chemistry. This reaction and its variations have been central to synthesizing compounds with diverse biological properties, reflecting the utility of indoline derivatives in drug discovery and development (Rao et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydro-1H-indole-6-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-3-4-10-9(8)5-7;/h1-2,5-6,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNGNSZTMBQOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696278
Record name 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187932-96-2
Record name 1H-Indole-6-carboxaldehyde, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indole-6-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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